

# A Technical Guide to Research-Grade Diphenylsilane for Drug Discovery and Development

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## Compound of Interest

Compound Name: *Diphenylsilane*

Cat. No.: *B1312307*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of research-grade **diphenylsilane**. **Diphenylsilane** is a versatile organosilicon compound with significant utility in organic synthesis, particularly in methodologies relevant to drug discovery and pharmaceutical development. This document provides a comparative overview of commercial suppliers, detailed physicochemical properties, and explicit experimental protocols for key synthetic transformations.

## Commercial Suppliers of Research-Grade Diphenylsilane

The selection of a reliable supplier is crucial for ensuring the quality and consistency of starting materials in research and development. The following table summarizes the offerings for research-grade **diphenylsilane** from prominent chemical suppliers.

Supplier	Typical Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Sigma-Aldrich (Merck)	≥97% <a href="#">[1]</a>	775-12-2 <a href="#">[1]</a>	(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> SiH <sub>2</sub> <a href="#">[1]</a>	184.31 <a href="#">[1]</a>	Part of the Aldrich portfolio; extensive documentation available.
Strem Chemicals (Ascensus)	min. 97%	775-12-2	(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> SiH <sub>2</sub>	184.31	Known for high-purity specialty chemicals.
Santa Cruz Biotechnology	N/A	775-12-2 <a href="#">[2]</a>	(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> SiH <sub>2</sub> <a href="#">[2]</a>	184.31 <a href="#">[2]</a>	For research use only.
Thermo Fisher Scientific	97%	775-12-2	(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> SiH <sub>2</sub>	184.31	Available under the Acros Organics brand.
Gelest	N/A	775-12-2	(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> SiH <sub>2</sub>	184.31	Specializes in silicon and organosilicon compounds.
Tokyo Chemical Industry (TCI)	>97.0% (GC) [3]	775-12-2 <a href="#">[3]</a>	(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> SiH <sub>2</sub>	184.31 <a href="#">[3]</a>	Provides detailed specifications and properties. <a href="#">[3]</a>
ChemScene	≥97% <a href="#">[4]</a>	775-12-2 <a href="#">[4]</a>	C <sub>12</sub> H <sub>12</sub> Si <a href="#">[4]</a>	184.31 <a href="#">[4]</a>	Offers various pack sizes.

## Physicochemical and Safety Data

Accurate physicochemical data is essential for reaction planning and safety assessments. The following table compiles key properties of **diphenylsilane**.

Property	Value	Reference
Appearance	Colorless liquid	[1][5]
Boiling Point	95-97 °C / 13 mmHg	[1][5]
Density	0.993 g/mL at 25 °C	[1][5]
Refractive Index (n <sub>20/D</sub> )	1.579	[1][5]
Flash Point	98 °C (208.4 °F) - closed cup	[1]
Solubility	Decomposes in water	[5]
Storage	Store under inert atmosphere, 2-8°C	[5]
Hazard Statements	H315 (Causes skin irritation)	[6]
Precautionary Statements	P264, P280, P302+P352, P332+P313, P362+P364	[6]

## Key Applications and Experimental Protocols

**Diphenylsilane** is a powerful reducing agent and a versatile reagent in a variety of organic transformations. Below are detailed experimental protocols for some of its most significant applications in the context of drug development.

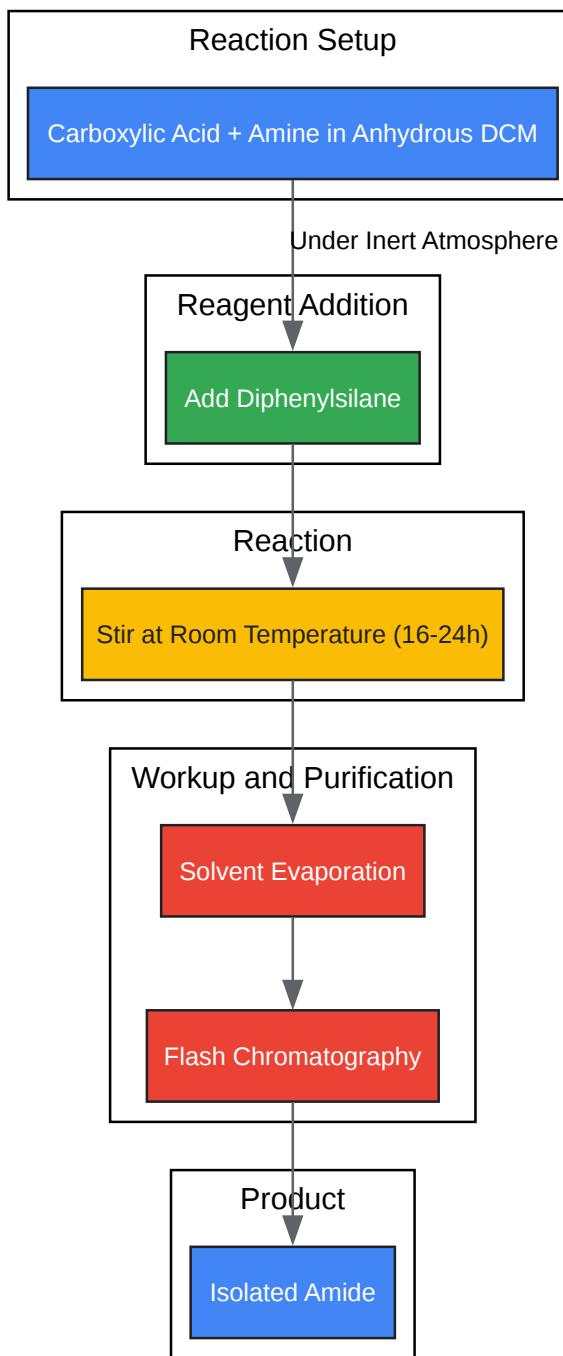
### Amide Bond Formation

The formation of amide bonds is a cornerstone of medicinal chemistry. **Diphenylsilane** has emerged as an effective coupling reagent for the direct amidation of carboxylic acids, offering a metal-free and atom-economical alternative to traditional methods.

General Experimental Protocol for **Diphenylsilane**-Mediated Amide Coupling:

To a solution of the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in anhydrous dichloromethane (0.5 M), **diphenylsilane** (1.2 equiv) is added at room temperature under an inert atmosphere. The reaction mixture is stirred at ambient temperature for 16-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired amide. For less reactive substrates, the addition of a catalytic amount of N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) may be beneficial.<sup>[7]</sup>

## Workflow for Diphenylsilane-Mediated Amide Coupling

[Click to download full resolution via product page](#)**Diphenylsilane-Mediated Amide Coupling Workflow**

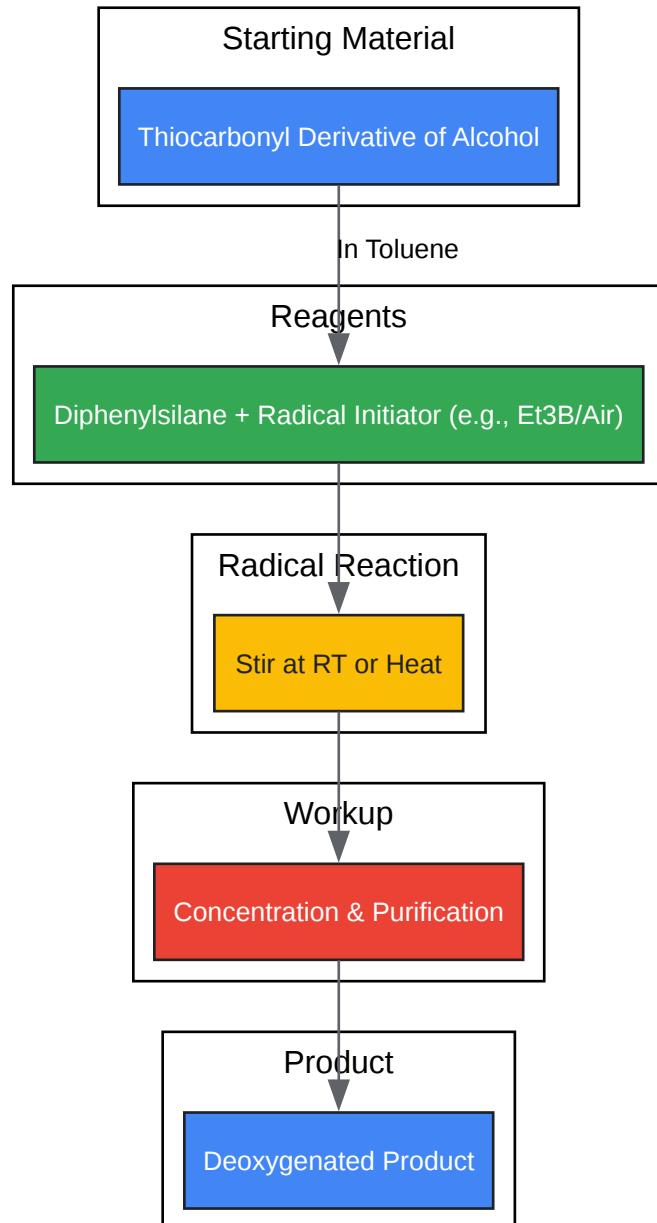
## Deoxygenation of Alcohols

The selective removal of hydroxyl groups is a critical transformation in the synthesis of complex molecules. The Barton-McCombie deoxygenation, a radical-mediated process, can be efficiently carried out using **diphenylsilane** as a less toxic and more environmentally benign alternative to organotin hydrides.

### Typical Procedure for the Deoxygenation of Alcohols with **Diphenylsilane**:

The alcohol is first converted to its corresponding thiocarbonyl derivative (e.g., a xanthate or thiocarbonyl diimidazole derivative). To a solution of the thiocarbonyl derivative (1.0 equiv) in a suitable solvent such as toluene or 1,2-dichloroethane, **diphenylsilane** (1.5-2.0 equiv) and a radical initiator, typically triethylborane ( $\text{Et}_3\text{B}$ ) in air or azobisisobutyronitrile (AIBN), are added. The reaction is stirred at room temperature (for secondary alcohols) or heated (for primary alcohols) until the starting material is consumed. The reaction mixture is then concentrated and purified by chromatography to yield the deoxygenated product.

## Deoxygenation of Alcohols using Diphenylsilane

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## Radical Deoxygenation Workflow

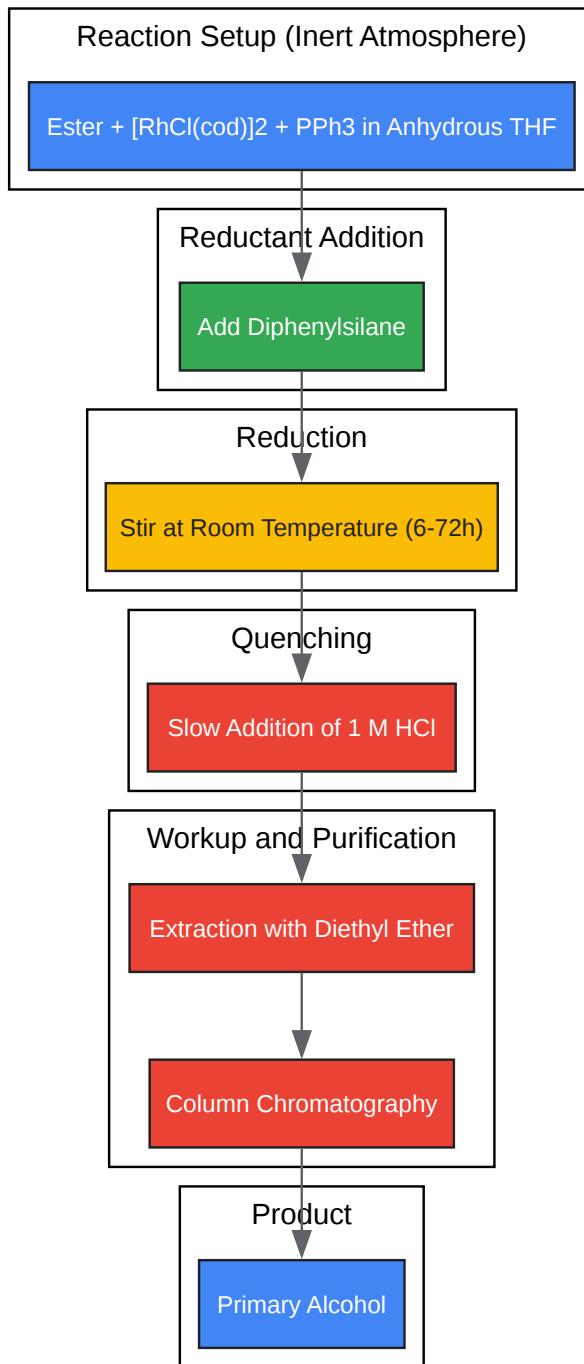
## Reduction of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. **Diphenylsilane**, in the presence of a suitable catalyst, provides a mild and selective method for this conversion.

#### Experimental Protocol for Rhodium-Catalyzed Reduction of Esters:

In a glovebox, a mixture of the ester (1.0 equiv),  $[\text{RhCl}(\text{cod})]_2$  (0.01 equiv), and  $\text{PPh}_3$  (0.04 equiv) in anhydrous THF is prepared. **Diphenylsilane** (2.5 equiv) is then added, and the reaction mixture is stirred at room temperature for 6-72 hours.<sup>[8]</sup> The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

## Rh-Catalyzed Ester Reduction with Diphenylsilane

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Workflow for Rh-Catalyzed Ester Reduction

## Conclusion

**Diphenylsilane** is a valuable and versatile reagent in modern organic synthesis, with direct applications in the fields of drug discovery and development. Its utility in forming amide bonds, deoxygenating alcohols, and reducing esters under relatively mild conditions makes it an attractive tool for medicinal chemists. The information provided in this guide is intended to facilitate the selection of high-quality starting materials and the implementation of robust synthetic protocols. Researchers are encouraged to consult the original literature for further details and to adapt the described procedures to their specific substrates and research goals. As with all chemical reagents, proper safety precautions, including handling in a well-ventilated fume hood and the use of appropriate personal protective equipment, are essential.[8]

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